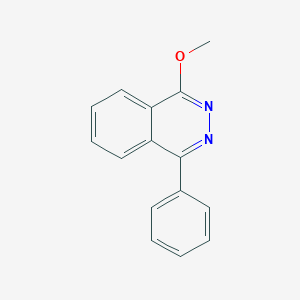

1-甲氧基-4-苯基酞嗪

描述

1-Methoxy-4-phenylphthalazine is a chemical compound with the molecular formula C15H12N2O . It has an average mass of 236.269 Da and a monoisotopic mass of 236.094955 Da .

Synthesis Analysis

The synthesis of phthalazines, including 1-Methoxy-4-phenylphthalazine, can be achieved through a metal-free four-step one-pot synthetic strategy . This process involves the use of o-methyl benzophenones as starting compounds . The combination of a light-mediated enolization of o-methyl benzophenones/Diels-Alder reaction domino process with a subsequent deprotection/aromatization domino reaction in one-pot leads to the efficient synthesis of high-value functionalized phthalazines .Molecular Structure Analysis

The molecular structure of 1-Methoxy-4-phenylphthalazine consists of a phthalazine core with a methoxy group at the 1-position and a phenyl group at the 4-position . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Phthalazine derivatives, including 1-Methoxy-4-phenylphthalazine, can undergo various chemical reactions . For instance, they can undergo a thermal rearrangement reaction towards corresponding quinazolines . They can also be obtained by ring-closing reactions of either o-dicarbonyl compounds with hydrazine reagents, aromatic aldazines, or arylhydrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methoxy-4-phenylphthalazine include its molecular formula (C15H12N2O), average mass (236.269 Da), and monoisotopic mass (236.094955 Da) . More specific properties such as melting point, boiling point, and density would require additional data .科学研究应用

抗肿瘤活性

1-甲氧基-4-苯基酞嗪衍生物已被合成并评估其抗肿瘤活性。特别是,像 N-(4-甲氧基苯基)-2-((4-苯基酞嗪-1-基)硫代)乙酰胺这样的化合物对人食道癌细胞表现出显着的抗肿瘤活性,超过了一些标准治疗的疗效 (Xin、Meng、Liu 和 Zhang,2018)。

合成方法

已经开发了用于 1-甲氧基-4-苯基酞嗪衍生物的有效合成方法。一种值得注意的方法是 {[(1H-1,2,3-三唑-4-基)甲氧基]苯基}-1H-吡唑并[1,2-b]酞嗪-5,10-二酮衍生物的一锅四组分合成,该方法产生了从良好到优异的结果 (Torkian、Dabiri、Salehi 和 Bararjanian,2011)。

JAK1 抑制

1-苯胺基-4-苯基酞嗪衍生物已被确定为选择性 JAK1 抑制的新型支架,在治疗癌症、炎症和自身免疫性疾病方面显示出潜力。这与以前描述的 JAK1 抑制剂相比代表了一种不同的方法 (Norman,2012)。

对 GABA-A 受体的结合选择性

某些 1-甲氧基-4-苯基酞嗪衍生物显示出对 γ-氨基丁酸-A (GABA-A) 受体亚型的选择性高亲和力配体。这一发现对于进一步了解和可能治疗与这些受体相关的疾病具有重要意义 (Carling 等,2004)。

磷酸二酯酶抑制

4-芳基取代的顺式四氢和顺式六氢酞嗪酮,包括 1-甲氧基-4-苯基酞嗪衍生物,对环磷酸腺苷 (cAMP) 特异性磷酸二酯酶 (PDE4) 表现出高抑制活性。这些发现对于开发靶向 PDE4 的药物至关重要 (Van der Mey 等,2001)。

腺苷受体拮抗

与 1-甲氧基-4-苯基酞嗪密切相关的 2-苯基酞嗪-1(2H)-酮支架已被确定为设计有效且选择性的人 A3 腺苷受体拮抗剂的核心结构。这一发现为新型 hA3 AR 拮抗剂开辟了道路 (Poli 等,2011)。

磷酸二酯酶 5 抑制

4-(3-氯-4-甲氧基苄基)氨基酞嗪,包括在 1-甲氧基-4-苯基酞嗪的 1 位和 6 位取代的那些,已被合成并评估其对磷酸二酯酶 5 (PDE5) 的抑制活性以及血管舒张活性。这些化合物,特别是那些具有特定取代基的化合物,表现出有效的 PDE5 抑制活性 (Watanabe 等,2000)。

安全和危害

The safety data sheet for a similar compound, 4′-Methoxypropiophenone, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/clothing/eye protection/face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

未来方向

Phthalazines, including 1-Methoxy-4-phenylphthalazine, are important subunits of a broad variety of natural products with remarkable biological activities and are ubiquitous in pharmaceuticals . Therefore, the development of new environmentally friendly and efficient methodologies for the synthesis of substituted phthalazines is highly desirable . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds in various fields.

属性

IUPAC Name |

1-methoxy-4-phenylphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-18-15-13-10-6-5-9-12(13)14(16-17-15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQIEUQHZWAWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-4-phenylphthalazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methylphenyl)-2-[(3-methylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413866.png)

![1-(3-Chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B413867.png)

![N-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413871.png)

![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413878.png)

![3-[(3-Chloro-4-methoxyanilino)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B413880.png)

![(5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B413882.png)

![(5Z)-2-(2-chloroanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413883.png)

![5-[4-({2-Nitrobenzyl}oxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413884.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(pyrrolidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B413885.png)

![(5Z)-2-anilino-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413886.png)

![3-Allyl-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413888.png)